molecular formula C22H16N4O2S2 B2403681 2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one CAS No. 946353-40-8

2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one

Cat. No.: B2403681
CAS No.: 946353-40-8
M. Wt: 432.52
InChI Key: ZXTVLXYGJRNOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one is a heterocyclic hybrid molecule combining a quinazolin-4(3H)-one core with a 1,2,4-oxadiazole-thioether moiety and a p-tolyl group. Its structure features:

  • Quinazolinone scaffold: Known for diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibition .
  • The thiophen-2-yl group on the oxadiazole may improve lipophilicity and binding affinity to biological targets .
  • p-Tolyl group: A para-methylphenyl substituent at position 3 of the quinazolinone likely contributes to steric and electronic modulation, influencing solubility and target engagement .

For example, thiophene-containing oxadiazoles can be synthesized via cyclization of thioamide precursors , while quinazolinone derivatives are often prepared via condensation of anthranilic acid derivatives with amines or isocyanides . Theoretical characterization methods, such as DFT calculations (as applied to structurally similar triazoles in ), could predict its electronic properties and reactivity.

Properties

IUPAC Name

3-(4-methylphenyl)-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2S2/c1-14-8-10-15(11-9-14)26-21(27)16-5-2-3-6-17(16)23-22(26)30-13-19-24-20(25-28-19)18-7-4-12-29-18/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTVLXYGJRNOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article examines its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound features a complex structure comprising a quinazolinone core linked to a thiophenyl oxadiazole moiety. Its chemical formula is C18H16N4O2SC_{18}H_{16}N_4O_2S, with a molecular weight of approximately 352.37 g/mol. The presence of the thiophene and oxadiazole rings contributes to its unique electronic properties, influencing its biological interactions.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving thiophenes and appropriate carboxylic acids.
  • Thioether Formation : The introduction of the thioether linkage is crucial for enhancing biological activity.
  • Quinazolinone Core Construction : The final step involves condensation reactions to form the quinazolinone structure.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Screening against various human cancer cell lines revealed notable cytotoxicity:

Cell LineIC50 (µM)
HT29 (Colon)< 0.5
MCF-7 (Breast)< 1.0
A2780 (Ovarian)< 0.7

In particular, the compound demonstrated sub-micromolar potency against several cancer types, indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It exhibited significant activity against several bacterial strains:

MicroorganismMIC (µg/mL)
Staphylococcus aureus1.95
Escherichia coli2.50
Candida albicans3.90

These results suggest that the compound may serve as a potential candidate for treating infections caused by resistant strains of bacteria and fungi .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Tubulin Inhibition : The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, similar to known anticancer agents like nocodazole .
  • Enzyme Interaction : It may also modulate various enzymes involved in metabolic pathways, affecting cellular processes such as apoptosis and proliferation.

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized a series of quinazolinone derivatives including this compound and tested their efficacy against glioblastoma cell lines. Results indicated that it not only inhibited cell growth but also induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial potential of this compound against both Gram-positive and Gram-negative bacteria as well as fungi. The findings confirmed its effectiveness in inhibiting biofilm formation, which is critical in treating chronic infections .

Scientific Research Applications

Anticancer Applications

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The following points summarize the findings related to the anticancer potential of this compound:

  • Mechanism of Action : The compound is believed to inhibit tumor cell proliferation by targeting specific enzymes involved in cancer progression. Studies suggest that quinazolinone derivatives can act on various cancer cell lines, showing promise in the development of new anticancer therapies .
  • In Vitro Studies : In vitro assays using breast cancer cell lines (e.g., MDA-MB-231) have demonstrated that derivatives of quinazolinone exhibit cytotoxic effects. The compound's structure allows it to interact effectively with cellular targets, leading to apoptosis in cancer cells .
  • Case Study : A study focused on synthesizing novel quinazolinone analogues revealed that modifications at specific positions enhance anticancer activity. The introduction of thiophenyl and oxadiazole groups was crucial for improving efficacy against cancer cell lines .
CompoundActivityCell LineReference
Quinazolinone DerivativeAnticancerMDA-MB-231
Thiophenyl CompoundCytotoxicVarious

Antimicrobial Properties

In addition to its anticancer applications, this compound may also possess antimicrobial properties:

  • Broad-Spectrum Activity : Compounds containing thiophene and oxadiazole rings have been reported to exhibit antimicrobial activity against various pathogens. This suggests that the target compound could be explored further for its potential as an antimicrobial agent .
  • Synergistic Effects : There is evidence that combining this compound with other antimicrobial agents may enhance its efficacy, making it a candidate for further investigation in combination therapies .

Potential for Drug Development

The unique structural features of 2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one position it as a promising scaffold for drug discovery:

  • Lead Compound Identification : Research into similar compounds has led to the identification of lead candidates for drug development targeting specific diseases.
  • Pharmacological Profiling : Future studies should focus on detailed pharmacokinetic and pharmacodynamic profiling to assess the therapeutic window and safety profile of this compound.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and biological activities of the target compound with similar derivatives:

Compound Name Core Structure Key Substituents Biological Activity (EC₅₀ or IC₅₀) References
Target Compound : 2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one Quinazolin-4(3H)-one - 1,2,4-Oxadiazole-thioether
- Thiophen-2-yl
- p-Tolyl
Not reported N/A
3-((4-Phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one Quinazolin-4(3H)-one - 1,2,4-Triazole-thioether
- 4-(Trifluoromethyl)benzyl
EC₅₀ = 22.1–47.6 µg/mL (bactericidal)
4-(p-Tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 1,2,4-Triazole - Thione group
- p-Tolyl
- Thiophen-2-yl
Theoretical DFT studies
2-((4-Amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-(trifluoromethyl)benzyl)quinazolin-4(3H)-one Quinazolin-4(3H)-one - Pyrazolo-pyrimidine
- Trifluoromethylbenzyl
PI3K inhibition (patented)

Key Structural Insights :

  • The thiophen-2-yl group, shared with the triazole-thione derivative in , likely enhances π-stacking in hydrophobic binding pockets.
  • The p-tolyl group, common to both the target compound and the triazole-thione in , improves lipophilicity compared to unsubstituted phenyl groups but may reduce aqueous solubility.

Preparation Methods

SNAr Approach Using Ortho-Fluorobenzamides

A transition-metal-free method reported by Zhang et al. (2019) employs ortho-fluorobenzamides and amides in a cesium carbonate (Cs2CO3)-promoted SNAr reaction. For the target compound, ortho-fluoro-N-(p-tolyl)benzamide (1 ) reacts with a thiol-containing amide precursor (2 ) in dimethyl sulfoxide (DMSO) at 135°C for 24 hours, yielding the 3-(p-tolyl)quinazolin-4(3H)-one scaffold (3 ) after intramolecular cyclization.

Table 1: Reaction Conditions for Quinazolinone Synthesis via SNAr

Starting Material Base Solvent Temperature Time Yield
1 + 2 Cs2CO3 DMSO 135°C 24 h 68%

This method offers regioselectivity and avoids metal catalysts, though the requirement for high temperatures may limit functional group tolerance.

Cyclocondensation of Anthranilic Acid Derivatives

An alternative route involves cyclocondensation of N-acyl anthranilic acid derivatives. As demonstrated by El-Sayed et al. (2017), N-(p-tolyl)anthranilic acid (4 ) reacts with acetic anhydride at 170–180°C to form 2-methyl-3-(p-tolyl)quinazolin-4(3H)-one (5 ), which is subsequently functionalized at the C2 position via thiolation.

Synthesis of the 1,2,4-Oxadiazole-Thiophene Moiety

Cyclization of Amidoximes and Carboxylic Acid Derivatives

The 1,2,4-oxadiazole ring is synthesized via [2+3] cycloaddition between a thiophene-2-carboxamidoxime (6 ) and a methyl chloroacetate derivative. Reaction in ethanol under reflux for 12 hours affords (3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol (7 ), which is oxidized to the corresponding chloride (8 ) using thionyl chloride (SOCl2).

Table 2: Oxadiazole Formation Optimization

Substrate Reagent Solvent Temperature Time Yield
6 + ClCH2COOEt EtOH Reflux 12 h 78%

Coupling Strategies for Hybrid Formation

Nucleophilic Substitution Approach

The thioether linkage is established by reacting 3-(p-tolyl)quinazolin-4(3H)-one-2-thiol (9 ) with (3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl chloride (8 ) in dimethylformamide (DMF) using potassium carbonate (K2CO3) as a base. The reaction proceeds at room temperature for 6 hours, yielding the target compound in 62% isolated yield.

Transition Metal-Mediated Coupling

Palladium-catalyzed cross-coupling between a quinazolinone-bound bromide (10 ) and a zinc thiolate derivative of the oxadiazole fragment (11 ) has been explored, though lower yields (45–50%) and sensitivity to moisture limit its practicality.

Optimization of Reaction Conditions

Key parameters influencing yields include:

  • Solvent Polarity : DMSO enhances SNAr reactivity but complicates purification.
  • Base Strength : Cs2CO3 outperforms weaker bases like K2CO3 in cyclization steps.
  • Temperature Control : Oxadiazole cyclization requires strict temperature control to prevent decomposition.

Spectroscopic Characterization and Analytical Data

The final product exhibits distinct spectral features:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, quinazolinone H5), 7.89–7.20 (m, 8H, aromatic), 4.65 (s, 2H, SCH2).
  • IR (KBr): ν 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
  • HRMS : m/z 432.52 [M+H]+ (calc. for C22H16N4O2S2).

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

Method Advantages Disadvantages Yield
SNAr + Nucleophilic Sub Metal-free, high regioselectivity High temperature, long reaction 62%
Cyclocondensation + Coupling Mild conditions Multiple purification steps 55%

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or multi-step heterocyclic assembly. Key steps include:

  • Thiol-quinazolinone coupling : React 3-(p-tolyl)-2-mercaptoquinazolin-4(3H)-one with a 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-methyl halide under basic conditions (e.g., K₂CO₃/DMF, 60–80°C) .
  • Oxadiazole formation : Pre-synthesize the oxadiazole ring via cyclization of thioamide intermediates using dehydrating agents like POCl₃ . Optimization involves adjusting solvent polarity (e.g., PEG-400 for improved solubility), temperature control (70–80°C), and catalytic systems (e.g., Bleaching Earth Clay for heterogeneous catalysis) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

  • IR Spectroscopy : Confirm thioether (C–S–C, ~650–700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups. Compare with computed DFT vibrational frequencies .
  • NMR :
  • ¹H NMR : Identify aromatic protons from p-tolyl (δ 7.2–7.4 ppm) and thiophene (δ 7.5–7.8 ppm). Methyl groups (p-tolyl CH₃: δ 2.3–2.5 ppm) .
  • ¹³C NMR : Quinazolinone carbonyl (δ 165–170 ppm) and oxadiazole C=N (δ 155–160 ppm) .
    • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the heterocyclic core .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict and validate the compound’s electronic and structural properties?

  • Geometry Optimization : Use B3LYP/6-311G(d,p) to model ground-state geometry, focusing on torsion angles between thiophene and oxadiazole rings .
  • HOMO-LUMO Analysis : Calculate energy gaps to predict reactivity. For similar triazole-thiophene hybrids, gaps range from 3.5–4.2 eV, indicating moderate electron mobility .
  • NMR Chemical Shift Prediction : Compare computed (GIAO method) and experimental shifts to validate tautomeric forms or conformational flexibility .

Table 1 : Example DFT Results for a Related Triazole-Thiophene Compound

ParameterCalculated ValueExperimental Value
C=N Stretch (IR)1615 cm⁻¹1608 cm⁻¹
HOMO-LUMO Gap3.8 eV
Torsion Angle (θ)15°18° (X-ray)

Q. How do researchers resolve contradictions in observed biological activity data for this compound?

  • Mechanistic Studies : Use enzyme inhibition assays (e.g., kinase profiling) to identify off-target effects. For example, conflicting cytotoxicity data may arise from differential binding to EGFR vs. VEGFR .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to separate structure-activity relationships (SAR) from assay-specific artifacts .
  • Solubility Adjustments : Poor aqueous solubility can mask activity; use co-solvents (DMSO/PBS) or nanoformulations to improve bioavailability .

Q. What strategies are used to study thione-thiol tautomerism in the quinazolinone core, and how does it impact bioactivity?

  • Spectroscopic Monitoring : Track thiol (S–H, ~2550 cm⁻¹ in IR) vs. thione (C=S, ~1250 cm⁻¹) dominance under varying pH .
  • X-ray Crystallography : Resolve tautomeric forms in solid state. For example, thione tautomers are stabilized in hydrophobic binding pockets .
  • MD Simulations : Model tautomer stability in physiological conditions (e.g., water vs. lipid membranes) .

Methodological Guidelines

  • Synthetic Reproducibility : Document reaction progress via TLC (hexane/EtOAc 3:1) and purify via column chromatography (silica gel, gradient elution) .
  • Data Conflict Resolution : Cross-validate biological results using orthogonal assays (e.g., fluorescence polarization + SPR) .
  • Computational Best Practices : Benchmark DFT functionals (e.g., B3LYP vs. M06-2X) against experimental crystallographic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.